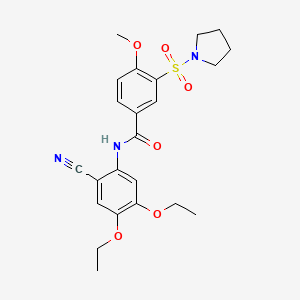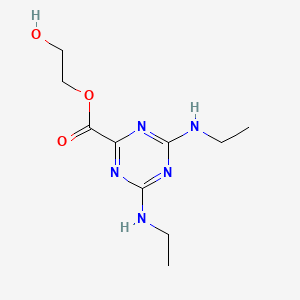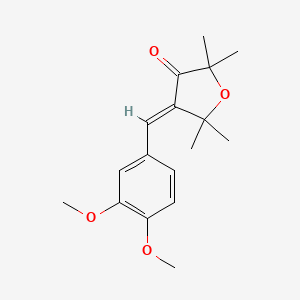![molecular formula C17H16ClNO4 B4303649 3-(3-chlorophenyl)-3-[(4-methoxybenzoyl)amino]propanoic acid](/img/structure/B4303649.png)
3-(3-chlorophenyl)-3-[(4-methoxybenzoyl)amino]propanoic acid
Descripción general
Descripción
3-(3-chlorophenyl)-3-[(4-methoxybenzoyl)amino]propanoic acid, also known as MK-677, is a selective agonist of the ghrelin receptor. It is a non-peptide growth hormone secretagogue that stimulates the release of growth hormone from the pituitary gland. This compound has been extensively studied for its potential use in treating growth hormone deficiency, muscle wasting, and age-related diseases.
Mecanismo De Acción
3-(3-chlorophenyl)-3-[(4-methoxybenzoyl)amino]propanoic acid works by binding to the ghrelin receptor and stimulating the release of growth hormone from the pituitary gland. This leads to an increase in insulin-like growth factor 1 (IGF-1) levels, which promotes muscle growth and bone density. 3-(3-chlorophenyl)-3-[(4-methoxybenzoyl)amino]propanoic acid also has a direct effect on adipose tissue, leading to a decrease in body fat.
Biochemical and Physiological Effects:
Studies have shown that 3-(3-chlorophenyl)-3-[(4-methoxybenzoyl)amino]propanoic acid can increase lean body mass and decrease body fat in elderly patients with muscle wasting. It has also been shown to increase bone density and improve cognitive function in Alzheimer's patients. Additionally, 3-(3-chlorophenyl)-3-[(4-methoxybenzoyl)amino]propanoic acid has been shown to have anti-inflammatory effects and may have potential use in treating inflammatory conditions such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(3-chlorophenyl)-3-[(4-methoxybenzoyl)amino]propanoic acid in lab experiments is its ability to stimulate the release of growth hormone without the need for injections. This makes it a more convenient and less invasive method for studying the effects of growth hormone on various physiological processes. However, one limitation of using 3-(3-chlorophenyl)-3-[(4-methoxybenzoyl)amino]propanoic acid in lab experiments is its potential for off-target effects, as it may bind to other receptors in addition to the ghrelin receptor.
Direcciones Futuras
There are several potential future directions for research on 3-(3-chlorophenyl)-3-[(4-methoxybenzoyl)amino]propanoic acid. One area of interest is its potential use in treating age-related diseases such as osteoporosis and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 3-(3-chlorophenyl)-3-[(4-methoxybenzoyl)amino]propanoic acid and its potential off-target effects. Finally, there is a need for more long-term studies to assess the safety and efficacy of 3-(3-chlorophenyl)-3-[(4-methoxybenzoyl)amino]propanoic acid in humans.
Aplicaciones Científicas De Investigación
3-(3-chlorophenyl)-3-[(4-methoxybenzoyl)amino]propanoic acid has been studied for its potential use in treating growth hormone deficiency and muscle wasting in elderly patients. It has also been studied for its potential use in increasing bone density and improving cognitive function in Alzheimer's patients. Additionally, 3-(3-chlorophenyl)-3-[(4-methoxybenzoyl)amino]propanoic acid has been shown to have anti-inflammatory effects and may have potential use in treating inflammatory conditions such as rheumatoid arthritis.
Propiedades
IUPAC Name |
3-(3-chlorophenyl)-3-[(4-methoxybenzoyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4/c1-23-14-7-5-11(6-8-14)17(22)19-15(10-16(20)21)12-3-2-4-13(18)9-12/h2-9,15H,10H2,1H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGXYAOMVUWFKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(CC(=O)O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-3-[(4-methoxybenzoyl)amino]propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-oxo-3-(2-phenylethyl)-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4303569.png)
![4-[4-(diphenylmethyl)piperazin-1-yl]tetrahydrothiophene-3-ol 1,1-dioxide](/img/structure/B4303575.png)
![N-(6-cyano-1,3-benzodioxol-5-yl)-4-methoxy-3-[(4-phenylpiperazin-1-yl)sulfonyl]benzamide](/img/structure/B4303582.png)


![1-[(6-bromo-2-naphthyl)oxy]-3-(1H-imidazol-1-yl)propan-2-ol](/img/structure/B4303607.png)
![1-[(6-bromo-2-naphthyl)oxy]-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B4303614.png)
![1-[(6-bromo-2-naphthyl)oxy]-3-[4-(4-ethylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B4303622.png)


![N-[3-(4-isopropyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B4303642.png)
![2-imino-5-[3-methoxy-4-(2-piperidin-1-ylethoxy)benzylidene]-3-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1,3-thiazolidin-4-one](/img/structure/B4303651.png)
![4-[methyl(phenylsulfonyl)amino]-3-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B4303661.png)
amino]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide](/img/structure/B4303665.png)